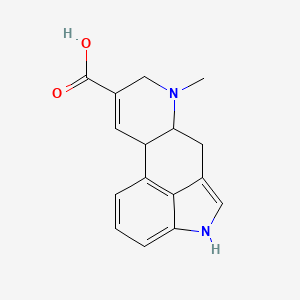

6-Methyl-8,9-didehydro-ergoline-8-carboxylic acid

Description

Paspalic acid is an indole-derived ergot alkaloid produced by fungi, particularly those in the Clavicipitaceae family. It is a secondary metabolite that plays a crucial role in the biosynthesis of other ergot alkaloids, such as lysergic acid . Paspalic acid is structurally characterized by its ergoline backbone, which is common among ergot alkaloids .

Properties

IUPAC Name |

7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-18-8-10(16(19)20)5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18/h2-5,7,12,14,17H,6,8H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNCJTROKRDRBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Paspalic acid can be synthesized through the oxidation of agroclavine to elymoclavine, followed by further oxidation to paspalic acid. This process involves two oxidation steps: a 2-electron oxidation and a 4-electron oxidation, typically catalyzed by cytochrome P450 monooxygenases .

Industrial Production Methods: Industrial production of paspalic acid often involves the cultivation of Claviceps species under controlled conditions to maximize the yield of ergot alkaloids. The sclerotia, or wintering bodies of the fungus, are harvested and processed to extract paspalic acid and other related compounds .

Chemical Reactions Analysis

Types of Reactions: Paspalic acid undergoes various chemical reactions, including:

Oxidation: Conversion of agroclavine to paspalic acid via elymoclavine involves oxidation steps.

Isomerization: Paspalic acid can be converted to lysergic acid through isomerization, either enzymatically or spontaneously.

Common Reagents and Conditions:

Oxidation Reagents: Cytochrome P450 monooxygenases are commonly used for the oxidation steps.

Isomerization Conditions: Isomerization can occur under mild conditions, often facilitated by specific enzymes.

Major Products Formed:

Lysergic Acid: A major product formed from the isomerization of paspalic acid.

Scientific Research Applications

Paspalic acid has several scientific research applications, including:

Mechanism of Action

Paspalic acid exerts its effects primarily through its role as a precursor in the biosynthesis of other ergot alkaloids. The conversion of agroclavine to paspalic acid involves oxidation steps catalyzed by cytochrome P450 monooxygenases . Paspalic acid can then be isomerized to lysergic acid, which is a key intermediate in the production of various ergot alkaloids .

Comparison with Similar Compounds

Lysergic Acid: Structurally similar and derived from paspalic acid through isomerization.

Elymoclavine: An intermediate in the oxidation of agroclavine to paspalic acid.

Agroclavine: A precursor in the biosynthesis of paspalic acid.

Uniqueness: Paspalic acid is unique in its role as a key intermediate in the biosynthesis of lysergic acid and other ergot alkaloids. Its structural characteristics and biosynthetic pathway distinguish it from other ergot alkaloids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.